

# 2-Ethoxycinnamic acid solubility in organic solvents

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## Compound of Interest

Compound Name: *2-Ethoxycinnamic acid*

Cat. No.: *B6593145*

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## Abstract

**2-Ethoxycinnamic acid**, a derivative of the widely studied cinnamic acid, presents unique physicochemical properties relevant to its application in pharmaceutical and chemical synthesis. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide provides a detailed examination of the theoretical and practical aspects governing the solubility of **2-Ethoxycinnamic acid** in various organic solvents. We will explore its molecular characteristics, predictive solubility principles, and present a robust experimental protocol for accurate solubility determination. This document is intended to serve as a foundational resource, blending established chemical principles with actionable laboratory methods.

## Introduction: The Significance of Solubility

Cinnamic acid and its derivatives are recognized for their diverse pharmacological potential, including anti-inflammatory, antibacterial, and anti-diabetic properties[1]. **2-Ethoxycinnamic acid**, as one such derivative, is a subject of interest for synthetic chemists and drug developers. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its utility. It directly impacts:

- Reaction Kinetics: The rate and efficiency of chemical synthesis are often dependent on the concentration of reactants in a solvent.

- Purification: Crystallization, a primary method for purification, is fundamentally a solubility-driven process.
- Bioavailability: In drug development, the solubility of a compound can influence its absorption and subsequent efficacy.
- Formulation: Creating stable and effective liquid formulations requires precise knowledge of a compound's solubility profile.

This guide moves beyond a simple data listing to explain the underlying principles that dictate how **2-Ethoxycinnamic acid** interacts with different solvent environments.

## Physicochemical Profile of 2-Ethoxycinnamic Acid

The solubility behavior of a molecule is intrinsically linked to its structure and physical properties. The key features of **2-Ethoxycinnamic acid**, IUPAC name (E)-3-(2-ethoxyphenyl)prop-2-enoic acid, are its aromatic ring, a carboxylic acid group, and an ethoxy substituent at the ortho position[2].

Table 1: Key Physicochemical Properties of **2-Ethoxycinnamic Acid**

Property	Value	Source
Molecular Formula	$C_{11}H_{12}O_3$	<a href="#">PubChem[2]</a>
Molecular Weight	192.21 g/mol	<a href="#">PubChem[2]</a>
IUPAC Name	(E)-3-(2-ethoxyphenyl)prop-2-enoic acid	<a href="#">PubChem[2]</a>
Canonical SMILES	<chem>CCOC1=CC=CC=C1/C=C/C(=O)O</chem>	<a href="#">PubChem[2]</a>

| Structure | See Figure 1 | |

*Figure 1: Chemical structure of **2-Ethoxycinnamic acid**.*

The molecule possesses both polar and non-polar characteristics:

- **Polar Moieties:** The carboxylic acid group (-COOH) is a primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. The ether linkage in the ethoxy group (-OCH<sub>2</sub>CH<sub>3</sub>) can act as a hydrogen bond acceptor.
- **Non-Polar Moiety:** The benzene ring provides a significant non-polar, hydrophobic character, enabling van der Waals and π-π stacking interactions.

This dual nature predicts a nuanced solubility profile, with significant solubility in solvents that can engage with both its polar and non-polar regions.

## Theoretical Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more sophisticated approach involves considering the specific intermolecular forces at play and the overall energetics of the dissolution process.

## Solvent Polarity and Hydrogen Bonding

The solubility of **2-Ethoxycinnamic acid** is highest in solvents that can effectively solvate its carboxylic acid group.

- **Polar Protic Solvents** (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the -COOH group. The addition of an alcohol to water has been shown to significantly increase the solubility of the parent compound, trans-cinnamic acid, with ethanol having a more pronounced effect than methanol<sup>[3]</sup>. We can anticipate a similar strong solubility for the ethoxy derivative in these solvents.
- **Polar Aprotic Solvents** (e.g., DMSO, acetone, ethyl acetate): These solvents possess dipole moments and can act as hydrogen bond acceptors. Solvents like DMSO and acetone are expected to be effective due to their ability to accept a hydrogen bond from the carboxylic acid's hydroxyl group. Structurally similar compounds like 2-methoxycinnamic acid are known to be soluble in acetone, DMSO, and ethyl acetate<sup>[4]</sup>.
- **Non-Polar Solvents** (e.g., toluene, hexane): These solvents lack strong dipoles and cannot participate in hydrogen bonding. Dissolution in these media relies on weaker van der Waals

forces to overcome the strong crystal lattice energy of the solid solute. Therefore, solubility is expected to be low.

## Influence of the Ethoxy Group

Compared to the parent trans-cinnamic acid, the ethoxy group at the ortho-position introduces steric hindrance around the carboxylic acid, which may slightly modulate its interaction with solvents. More importantly, it adds to the molecule's overall size and introduces an additional polar ether linkage, potentially enhancing solubility in moderately polar solvents compared to its parent compound.

## Predicted Solubility Profile

While extensive experimental data for **2-Ethoxycinnamic acid** is not readily available in the literature, we can construct a predictive profile based on the principles above and data from analogous compounds.

Table 2: Predicted Qualitative Solubility of **2-Ethoxycinnamic Acid** in Common Organic Solvents

Solvent Class	Solvent Example	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	High	Excellent hydrogen bonding capability (donor and acceptor) with the carboxylic acid group. <a href="#">[3]</a>
Polar Aprotic	DMSO, Acetone	High	Strong hydrogen bond acceptors, effectively solvating the carboxylic acid proton. <a href="#">[4]</a>
	Ethyl Acetate	Moderate to High	Good hydrogen bond acceptor and moderate polarity.
	Acetonitrile	Moderate	Polar, but a weaker hydrogen bond acceptor compared to DMSO or acetone.
Chlorinated	Dichloromethane, Chloroform	Moderate	Capable of weak hydrogen bonding; effectively solvates the aromatic ring. <a href="#">[4]</a>
Aromatic	Toluene	Low to Moderate	Primarily non-polar interactions; may show some solubility due to $\pi$ - $\pi$ stacking.

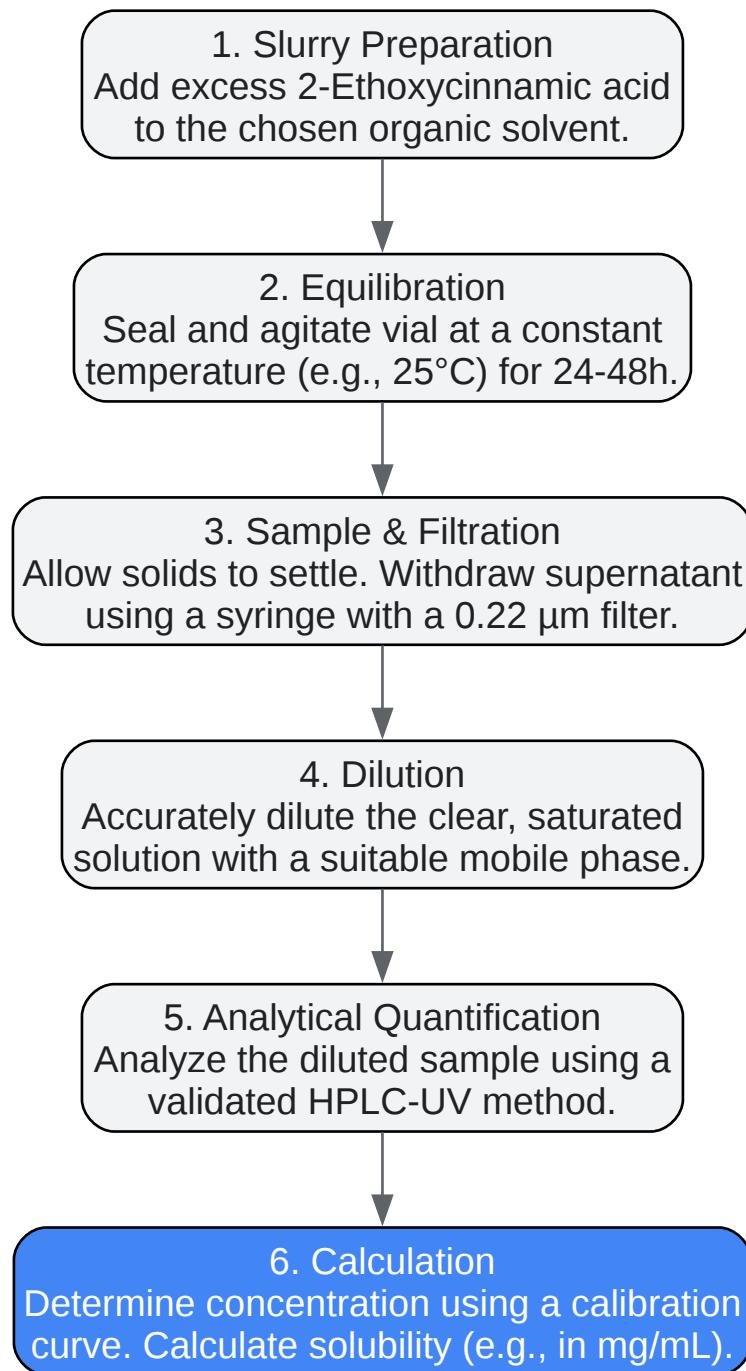
| Aliphatic | Hexane, Heptane | Low | Lacks polarity and hydrogen bonding ability; unable to overcome solute-solute interactions. |

Disclaimer: This table is predictive and serves as a guideline. Experimental verification is essential for any practical application.

## Experimental Determination of Solubility

To obtain accurate, quantitative solubility data, a systematic experimental approach is required. The isothermal equilibrium shake-flask method is a gold-standard technique for this purpose[3] [5].

### Diagram: Experimental Workflow for Solubility Determination



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Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

## Protocol 1: Isothermal Shake-Flask Solubility Measurement

Objective: To determine the equilibrium solubility of **2-Ethoxycinnamic acid** in a specific organic solvent at a controlled temperature.

Materials:

- **2-Ethoxycinnamic acid** (solid, >98% purity)
- Solvent of interest (HPLC grade)
- Scintillation vials or sealed flasks
- Orbital shaker with temperature control
- Volumetric flasks and pipettes
- Syringes and syringe filters (0.22  $\mu\text{m}$ , PTFE or other solvent-compatible material)
- Calibrated analytical balance
- HPLC system with UV detector

Methodology:

- Preparation: Add an excess amount of solid **2-Ethoxycinnamic acid** to a vial (e.g., 20-50 mg into 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
- Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 298.15 K / 25 °C). Agitate at a moderate speed (e.g., 150 rpm) for at least 24 hours. A preliminary time-course study can be run to confirm the time required to reach equilibrium.
- Sampling: After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for 2-4 hours to let the excess solid settle.
- Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a 0.22  $\mu\text{m}$  syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove all particulate matter.

- Dilution: Accurately perform a gravimetric or volumetric dilution of the saturated solution into a pre-weighed volumetric flask using a suitable solvent (typically the HPLC mobile phase) to bring the concentration into the linear range of the analytical method.
- Quantification: Analyze the diluted sample using the validated HPLC-UV method described below.
- Calculation: Use the concentration obtained from the HPLC analysis and the known dilution factor to calculate the original concentration in the saturated solution. Express the final solubility in desired units (e.g., mg/mL, g/100g solvent, or mol/L).

## Protocol 2: Quantification by HPLC-UV

Objective: To accurately measure the concentration of **2-Ethoxycinnamic acid**.

Instrumentation & Conditions:

- HPLC System: Standard system with a pump, autosampler, column oven, and UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size).
- Mobile Phase: Isocratic elution with a mixture of Acetonitrile and water (containing 0.1% formic acid) is a common starting point for cinnamic acid derivatives. A typical ratio might be 60:40 (Acetonitrile:Water).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10  $\mu$ L.
- Detection Wavelength: Scan for  $\lambda_{\text{max}}$  using a standard solution; likely to be in the 270-320 nm range.
- Run Time: Approximately 10 minutes, ensuring the main peak is well-resolved.

Procedure:

- Standard Preparation: Prepare a stock solution of **2-Ethoxycinnamic acid** in the mobile phase. Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range of the diluted samples.
- Calibration Curve: Inject the standards and plot the peak area versus concentration to generate a linear regression curve ( $R^2 > 0.995$ ).
- Sample Analysis: Inject the diluted samples from the solubility experiment.
- Concentration Determination: Use the peak area of the sample and the calibration curve equation to determine its concentration.

## Conclusion

While direct, published quantitative solubility data for **2-Ethoxycinnamic acid** is scarce, a robust understanding of its molecular structure and fundamental chemical principles allows for reliable prediction of its behavior in various organic solvents. It is anticipated to have high solubility in polar protic and aprotic solvents and low solubility in non-polar aliphatic solvents. For drug development and process chemistry, where precision is essential, these predictions must be confirmed through rigorous experimental measurement. The isothermal shake-flask method coupled with HPLC-UV analysis provides a reliable and accurate means to generate this critical data, enabling informed solvent selection and process optimization.

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